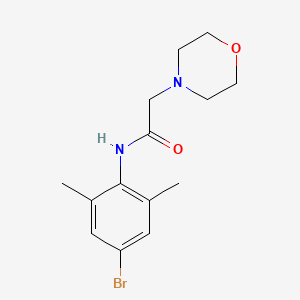
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide, also known as BDA-410, is a small molecule inhibitor that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, which are necessary for their activity. CK2 is overexpressed in many cancer cells and is involved in the regulation of cell survival pathways. Inhibition of CK2 by N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide induces apoptosis and reduces cell proliferation. N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has also been shown to inhibit the replication of hepatitis C virus by targeting CK2, which is required for viral replication.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. It also reduces the expression of cyclin D1, which is involved in cell cycle progression. N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have antiviral effects by inhibiting the replication of hepatitis C virus.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life in vivo, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide. One direction is the development of new CK2 inhibitors with improved potency and selectivity. Another direction is the investigation of the role of CK2 in other cellular processes such as autophagy and DNA repair. N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has also been shown to have potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to evaluate its efficacy and safety in vivo.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. N-(4-bromo-2,6-dimethylphenyl)-2-(4-morpholinyl)acetamide has been used to study the role of CK2 in cancer, neurodegenerative diseases, and viral infections. It has also been used to investigate the mechanism of action of other CK2 inhibitors and to develop new inhibitors with improved potency and selectivity.
properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-10-7-12(15)8-11(2)14(10)16-13(18)9-17-3-5-19-6-4-17/h7-8H,3-6,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBXPSKASHCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCOCC2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168886 | |
| Record name | 4-Morpholineaceto-2',6'-xylidide, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17058-67-2 | |
| Record name | 4-Morpholineaceto-2',6'-xylidide, 4'-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017058672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineaceto-2',6'-xylidide, 4'-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




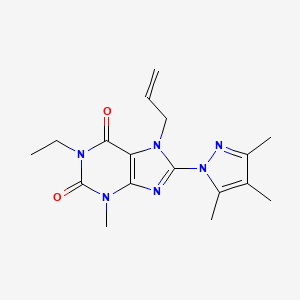
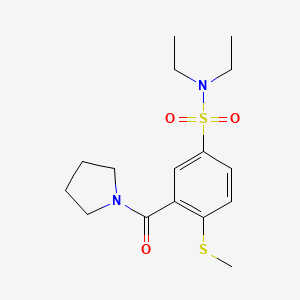
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-1,3-thiazol-2-ylcyclohexanecarboxamide](/img/structure/B4670682.png)
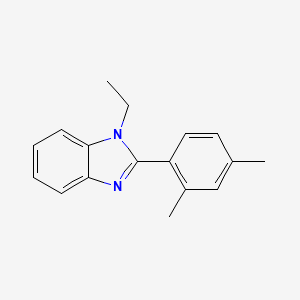
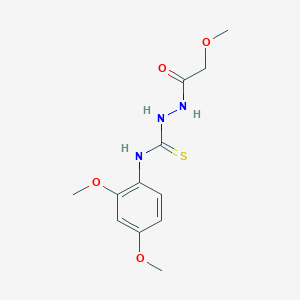
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)
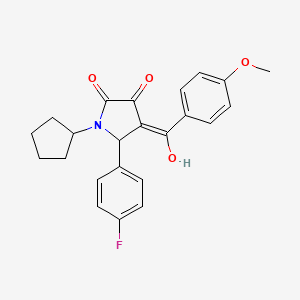
amino]benzamide](/img/structure/B4670721.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)

![5-({[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4670749.png)